molecular formula C17H19NO5 B5014363 2-methoxy-4-methyl-1-[3-(4-nitrophenoxy)propoxy]benzene

2-methoxy-4-methyl-1-[3-(4-nitrophenoxy)propoxy]benzene

Cat. No.: B5014363
M. Wt: 317.34 g/mol
InChI Key: BHNLDTSFJFZZKU-UHFFFAOYSA-N
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Description

2-methoxy-4-methyl-1-[3-(4-nitrophenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of a methoxy group, a methyl group, and a nitrophenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-methyl-1-[3-(4-nitrophenoxy)propoxy]benzene typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-nitrophenol: This can be achieved by nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid.

    Formation of 4-nitrophenoxypropane: 4-nitrophenol is reacted with 1-bromopropane in the presence of a base such as potassium carbonate to form 4-nitrophenoxypropane.

    Etherification: The final step involves the reaction of 4-nitrophenoxypropane with 2-methoxy-4-methylphenol in the presence of a suitable catalyst, such as potassium carbonate, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-methyl-1-[3-(4-nitrophenoxy)propoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of 2-methoxy-4-methyl-1-[3-(4-aminophenoxy)propoxy]benzene.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-methoxy-4-methyl-1-[3-(4-nitrophenoxy)propoxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-methoxy-4-methyl-1-[3-(4-nitrophenoxy)propoxy]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-methyl-1-[3-(2-nitrophenoxy)propoxy]benzene
  • 2-methoxy-4-methyl-1-[3-(3-nitrophenoxy)propoxy]benzene
  • 2-methoxy-4-methyl-1-[3-(4-aminophenoxy)propoxy]benzene

Uniqueness

2-methoxy-4-methyl-1-[3-(4-nitrophenoxy)propoxy]benzene is unique due to the specific positioning of the nitro group on the phenoxy moiety, which can influence its reactivity and interaction with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-methoxy-4-methyl-1-[3-(4-nitrophenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-13-4-9-16(17(12-13)21-2)23-11-3-10-22-15-7-5-14(6-8-15)18(19)20/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNLDTSFJFZZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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